molecular formula C9H9Br2NO2 B1448998 Ethyl 3,5-dibromopyridine-4-acetate CAS No. 1806347-62-5

Ethyl 3,5-dibromopyridine-4-acetate

Cat. No. B1448998
M. Wt: 322.98 g/mol
InChI Key: UEYYYROLKXXCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dibromopyridine-4-acetate is a chemical compound with the molecular formula C9H9Br2NO2. It is used in various pharmaceutical testing .


Synthesis Analysis

The synthesis of Ethyl 3,5-dibromopyridine-4-acetate or similar compounds often involves organometallic chemistry . For instance, a modular and flexible approach for the synthesis of teraryl-based α-helix mimetics uses pyridine containing boronic acid building blocks to increase water solubility . The methodology involves sequential Pd-catalyzed cross-coupling for teraryl assembly .


Chemical Reactions Analysis

Pyridines, such as Ethyl 3,5-dibromopyridine-4-acetate, can undergo a variety of reactions. They can be elaborated into substituted and functionalized structures based on organometallic chemistry . This involves using polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, in particular, organolithiums and organomagnesiums .

Safety And Hazards

While specific safety and hazard information for Ethyl 3,5-dibromopyridine-4-acetate is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

ethyl 2-(3,5-dibromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYYROLKXXCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dibromopyridine-4-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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